Lazuvapagon - 2379889-71-9

Lazuvapagon

Catalog Number: EVT-272733
CAS Number: 2379889-71-9
Molecular Formula: C27H32N4O3
Molecular Weight: 460.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vasopressin V2 receptor agonist
Source and Classification

Lazuvapagon is classified as a vasopressin receptor agonist, specifically targeting the V2 subtype of vasopressin receptors. These receptors play a crucial role in regulating water balance in the body by promoting water reabsorption in the kidneys. The compound is currently under investigation and has not yet received approval for clinical use, positioning it within the category of investigational drugs .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lazuvapagon involves several key steps that utilize various chemical reactions to construct its complex molecular structure. Although specific synthetic pathways are proprietary and not fully disclosed in public literature, general methodologies include:

  • Formation of Key Functional Groups: The synthesis typically begins with the formation of critical functional groups that are essential for the activity of the final product.
  • Coupling Reactions: These reactions are employed to link different molecular fragments together, often utilizing coupling agents to facilitate the formation of amide or ester bonds.
  • Purification Techniques: After synthesis, purification methods such as recrystallization or chromatographic techniques are applied to isolate Lazuvapagon from by-products and unreacted starting materials.

The precise reaction conditions (such as temperature and solvent choice) can vary depending on the specific synthetic route chosen .

Molecular Structure Analysis

Structure and Data

Lazuvapagon's molecular structure can be represented through its chemical formula C27H32N4O3C_{27}H_{32}N_{4}O_{3}. The structural features include:

  • Vasopressin-like Backbone: The compound mimics the natural structure of vasopressin, which is critical for its receptor binding properties.
  • Stereochemistry: The stereochemical configuration of Lazuvapagon is significant for its biological activity. Detailed stereochemical data may include chiral centers that influence receptor interaction.

The compound's three-dimensional conformation plays a vital role in its efficacy as a receptor agonist .

Chemical Reactions Analysis

Reactions and Technical Details

Lazuvapagon can undergo several types of chemical reactions typical for organic compounds:

  • Hydrolysis: This reaction may occur under certain conditions, leading to the breakdown of ester or amide bonds.
  • Oxidation and Reduction: Depending on the functional groups present, Lazuvapagon could be oxidized or reduced, affecting its pharmacological properties.
  • Substitution Reactions: These reactions may involve replacing one functional group with another, potentially altering the compound's activity profile.

The understanding of these reactions is crucial for optimizing its synthesis and enhancing its therapeutic potential .

Mechanism of Action

Process and Data

Lazuvapagon acts primarily as an agonist at vasopressin V2 receptors located in the renal collecting ducts. Upon binding to these receptors, it induces several physiological responses:

  • Increased Water Reabsorption: By activating V2 receptors, Lazuvapagon promotes aquaporin channels' insertion into the renal tubular membranes, enhancing water reabsorption from urine back into circulation.
  • Reduction in Urinary Output: This mechanism effectively reduces nocturia symptoms by decreasing nighttime urine production.

Data from preclinical studies indicate that Lazuvapagon's efficacy may vary based on dosage and individual patient responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Lazuvapagon include:

Chemical properties include:

  • Stability: Understanding thermal and chemical stability is vital for storage and handling.
  • pH Sensitivity: The compound's stability across various pH levels can influence its formulation in pharmaceutical applications.

Further studies are needed to comprehensively characterize these properties under different environmental conditions .

Applications

Scientific Uses

Lazuvapagon is primarily investigated for its potential applications in treating conditions related to water balance disorders, particularly nocturia. Its mechanism as a vasopressin V2 receptor agonist positions it as a promising candidate for clinical trials aimed at improving patient outcomes in urological health.

Additionally, ongoing research may explore other therapeutic areas where modulation of vasopressin receptors could provide benefits, such as heart failure or other fluid regulation disorders. The comprehensive understanding of Lazuvapagon's pharmacodynamics will be crucial for advancing its clinical development .

Introduction to Lazuvapagon: Conceptual Foundations

Etiology of Lazuvapagon: Terminological Origins & Semantic Evolution

Lazuvapagon (INN: lazuvapagon) represents a rationally designed small-molecule therapeutic agent developed through systematic structure-activity relationship optimization. The nonproprietary name "lazuvapagon" follows the World Health Organization's naming conventions for pharmaceuticals, incorporating distinctive syllables ("lazu-") to ensure global uniqueness and avoid therapeutic confusion. The compound is scientifically designated as (4S)-N-((2S)-1-Hydroxypropan-2-yl)-methyl-1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxamide, reflecting its precise chemical architecture and distinguishing it from benzodiazepine derivatives despite superficial naming similarities [6].

This synthetic molecule features a stereochemically defined structure with two absolute stereocenters, imparting specific three-dimensional characteristics essential for target engagement. The molecular framework integrates a tetrahydro-1H-1-benzazepine core substituted with a chiral hydroxypropan-2-yl carboxamide moiety and a 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl group. This deliberate arrangement facilitates optimal interaction with biological targets while maintaining metabolic stability. During development, lazuvapagon was designated several research codes including SK-1404 and KRP-N118, reflecting its progression through preclinical and clinical evaluation phases [6].

Table 1: Chemical Identifiers and Designations of Lazuvapagon

Identifier TypeDesignation
IUPAC Name(4S)-N-((2S)-1-Hydroxypropan-2-yl)-methyl-1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxamide
Molecular FormulaC₂₇H₃₂N₄O₃
Molecular Weight460.568 g/mol
Development CodesSK-1404, KRP-N118
UNIICK6VS66Q6X
CAS Registry2379889-71-9 (stereospecific), 1616507-25-5 (non-specific)

Pharmacological Taxonomy: Classification Within Contemporary Drug Categories

Lazuvapagon's classification within modern pharmacological frameworks demonstrates the multidimensional nature of drug categorization systems. Contemporary pharmacology employs four principal classification paradigms: chemical structure, mechanism of action, therapeutic application, and molecular targets—each providing distinct insights into a compound's characteristics [3] [7] [8].

  • Chemical Classification: As an N-substituted tetrahydrobenzazepine derivative, lazuvapagon belongs to a structurally defined class featuring a seven-membered diazepine ring fused to a benzene moiety. This places it within a broader category of nitrogen-containing heterocyclic compounds with privileged pharmacological properties. Its specific structural attributes—including stereospecific carboxamide functionality and arylpyrazole substitution—distinguish it from classical benzodiazepines despite nominal similarity in nomenclature [6] [8].

  • Mechanistic & Target-Based Classification: Lazuvapagon functions as a selective receptor agonist, specifically modulating G protein-coupled receptors (GPCRs)—the largest family of druggable targets in human physiology. Its pharmacological activity is mediated through high-affinity binding to and activation of specific GPCR subtypes, initiating intracellular signaling cascades that elicit downstream therapeutic effects. This molecular engagement classifies it unequivocally among GPCR-targeted therapeutics, which constitute approximately 34% of all FDA-approved drugs [6] [3].

  • Therapeutic Classification: While detailed clinical applications remain under investigation, lazuvapagon's agonist pharmacology suggests potential categorization within signal transduction modulators affecting cellular communication pathways. Its mechanism aligns with agents developed for receptor dysfunction-related pathologies, potentially positioning it within neurological, metabolic, or endocrine therapeutic domains, though definitive therapeutic classification awaits advanced clinical validation [7] [8].

Table 2: Hierarchical Pharmacological Classification of Lazuvapagon

Classification LevelCategoryBasis
Chemical StructureTetrahydro-1H-1-benzazepine derivativeCore benzazepine structure with specific substitutions
Mechanism of ActionTargeted receptor agonistBinds and activates specific cellular receptors
Molecular TargetG protein-coupled receptor (GPCR) modulatorEngages GPCR signaling pathways
Therapeutic CategorySignal transduction modulatorModifies intercellular communication pathways

Theoretical Significance in Modern Pharmacotherapy

Lazuvapagon embodies several paradigm-shifting concepts in contemporary drug development, particularly in receptor-targeted precision pharmacology. Its stereospecific design—featuring defined (S)-configurations at two chiral centers—demonstrates the critical importance of three-dimensional structure in achieving target selectivity and minimizing off-target interactions. This stereochemical precision potentially reduces adverse effects associated with non-selective receptor modulation, addressing a fundamental challenge in GPCR drug development [6] [3].

The compound's benzazepine-arylpyrazole architecture represents a novel chemotype distinct from classical GPCR ligands, expanding the medicinal chemistry repertoire for challenging targets. This structural innovation provides valuable insights into receptor-ligand interaction dynamics, particularly regarding allosteric binding domains previously considered "undruggable." Lazuvapagon thus serves as both a therapeutic candidate and a chemical probe for elucidating complex receptor pharmacology [6].

From a therapeutic perspective, lazuvapagon's mechanism as a receptor agonist offers theoretical advantages over antagonist approaches in pathologies requiring receptor pathway enhancement rather than blockade. This includes potential applications in deficiency diseases, hypofunctional states, and selective cellular activation strategies. Its development contributes to expanding the scientific framework for agonist design, particularly regarding receptor subtype selectivity, functional bias (signaling pathway preference), and temporal control of receptor activation [3] [7].

The compound exemplifies modern rational drug design principles where structural knowledge of biological targets informs molecular architecture. Its optimization process—balancing physicochemical properties, target engagement, and pharmacokinetic parameters—provides a template for developing next-generation receptor modulators with improved therapeutic indices. This approach represents a significant advancement over traditional phenotypic screening in developing targeted therapies [6] [8].

Table 3: Novel Pharmacological Concepts Exemplified by Lazuvapagon

Pharmacological ConceptSignificance
Stereospecific Drug DesignEnables precise spatial complementarity with biological targets, enhancing selectivity
GPCR Agonist DevelopmentAddresses therapeutic needs requiring receptor pathway activation rather than inhibition
Novel Benzazepine ChemotypeExpands structural diversity for targeting challenging receptors
Rational Target-Based DesignAccelerates development through structure-guided optimization

Lazuvapagon's emergence illustrates the convergence of structural biology, computational chemistry, and receptor pharmacology in creating target-specific therapeutics. As a structurally and mechanistically characterized agent, it provides a valuable template for future agonist development across therapeutic domains, particularly where receptor selectivity remains a significant challenge. Its ongoing investigation continues to refine theoretical models of receptor activation dynamics and agonist binding thermodynamics [3] [6].

Properties

CAS Number

2379889-71-9

Product Name

Lazuvapagon

IUPAC Name

(4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-3,5-dihydro-2H-1-benzazepine-4-carboxamide

Molecular Formula

C27H32N4O3

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C27H32N4O3/c1-18-15-22(31-13-11-19(2)29-31)9-10-23(18)25(33)30-14-12-27(4,26(34)28-20(3)17-32)16-21-7-5-6-8-24(21)30/h5-11,13,15,20,32H,12,14,16-17H2,1-4H3,(H,28,34)/t20-,27+/m0/s1

InChI Key

BKHSWGKGWGWMSM-CCLHPLFOSA-N

SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CCC(CC4=CC=CC=C43)(C)C(=O)NC(C)CO)C

Solubility

Soluble in DMSO

Synonyms

Lazuvapagon

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CCC(CC4=CC=CC=C43)(C)C(=O)NC(C)CO)C

Isomeric SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC[C@@](CC4=CC=CC=C43)(C)C(=O)N[C@@H](C)CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.